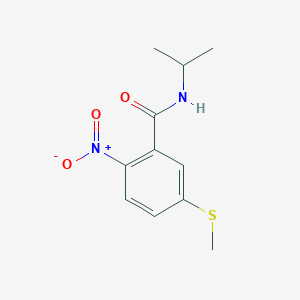
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone, also known as MPO, is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. MPO is a novel psychoactive substance that belongs to the class of designer drugs known as cathinones. It has been found to possess stimulant and entactogenic properties, making it a promising candidate for use in various fields of research.
作用机制
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone is believed to exert its effects through the inhibition of the reuptake of dopamine and serotonin, leading to an increase in their levels in the brain. This results in the stimulation of the central nervous system and the production of feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone has been found to produce a range of biochemical and physiological effects, including increased heart rate and blood pressure, dilation of the pupils, and increased body temperature. It has also been found to produce feelings of euphoria, increased sociability, and heightened sensory perception.
实验室实验的优点和局限性
The advantages of using (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone in lab experiments include its ability to produce consistent and reliable results, its low toxicity, and its relative ease of synthesis. However, the limitations of using (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone in lab experiments include its potential for abuse and its lack of availability in certain parts of the world.
未来方向
There are several potential future directions for research involving (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone. These include studying its effects on the brain and its potential use in the treatment of neurological disorders, exploring its potential as a tool in behavioral pharmacology and drug discrimination studies, and investigating its potential for use in the development of new psychoactive substances. Additionally, further research is needed to better understand the long-term effects of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone use and to develop strategies for mitigating its potential for abuse.
合成方法
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of 4-methylpiperidine with 3-phenylacetyl-2-cyanothiazole, followed by the addition of 2-methyl-2-oxazoline. The resulting product is then purified through various techniques to obtain the final compound.
科学研究应用
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone has been found to have potential applications in various fields of scientific research. It has been studied for its effects on the central nervous system, particularly its ability to increase dopamine and serotonin levels, which may have implications for the treatment of certain neurological disorders. (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone has also been studied for its potential use as a tool in behavioral pharmacology and drug discrimination studies.
属性
IUPAC Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-8-10-19(11-9-12)17(20)15-13(2)21-16(18-15)14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBZAYKLBSGXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(OC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7480843.png)

![Ethyl 4-[4-[(4-acetamidophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7480857.png)
![1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480860.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7480865.png)




![[1-[(4-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7480895.png)
![Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7480900.png)
![5-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7480935.png)

